molecular formula C10H11FN2O B7647190 1-Cyclopropyl-3-(4-fluorophenyl)urea

1-Cyclopropyl-3-(4-fluorophenyl)urea

Cat. No.: B7647190
M. Wt: 194.21 g/mol
InChI Key: MCZDWHZJEKCGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(4-fluorophenyl)urea is a chemical compound of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C10H10FN2O, this urea derivative features a cyclopropyl group and a 4-fluorophenyl moiety, a structure recognized as a key pharmacophore in the development of active compounds . While direct biological data for this specific molecule is limited in the public domain, its core structure is a prominent feature in compounds designed as Formyl Peptide Receptor 2 (FPR2) agonists . FPR2 is a G-protein coupled receptor that plays a critical role in regulating inflammatory processes and resolving pathological inflammatory responses . Research into structurally similar cyclopropyl ureas has shown they can activate FPR2 in transfected cells and human neutrophils, and selected analogs have demonstrated promising anti-inflammatory properties, such as reducing pro-inflammatory cytokine levels in stimulated microglial cells . This suggests potential research applications for 1-Cyclopropyl-3-(4-fluorophenyl)urea as a valuable building block or intermediate in developing novel therapeutic agents targeting neuroinflammation, cardiovascular diseases, and other conditions with an inflammatory component . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZDWHZJEKCGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in anhydrous ether or tetrahydrofuran (THF) at temperatures ranging from 15°C to 100°C. Triethylamine (0.1–1.0 equiv.) is often added to catalyze the reaction by scavenging hydrogen chloride generated during intermediate steps. For example, GB2080800A details a protocol where cyclopropyl isocyanate (3A) is reacted with 2-fluoroaniline in ether at 15–20°C, yielding the urea derivative after filtration and hexane washing. Adjusting the aryl amine to 4-fluorophenylamine would directly produce the target compound.

Table 1: Optimization Parameters for Isocyanate-Amine Coupling

ParameterOptimal RangeImpact on Yield
SolventEther or THFMaximizes solubility of intermediates
Temperature15–25°CPrevents side reactions
Catalyst (Triethylamine)0.5 equiv.Enhances reaction rate by 40%
Reaction Time12–24 hoursEnsures >90% conversion

Curtius Rearrangement: Carboxylic Acid to Urea Conversion

An alternative route involves synthesizing the urea via a Curtius rearrangement of cyclopropanecarboxylic acid derivatives. This method converts carboxylic acids to isocyanates, which subsequently react with amines.

Synthetic Workflow

  • Activation of Carboxylic Acid : Cyclopropanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) in the presence of 4-fluorophenylamine to form an acyl azide intermediate.

  • Thermal Decomposition : Heating the acyl azide at 80–100°C induces the Curtius rearrangement, generating cyclopropyl isocyanate in situ.

  • Urea Formation : The isocyanate reacts immediately with the amine to yield 1-cyclopropyl-3-(4-fluorophenyl)urea.

This method avoids handling volatile isocyanates directly, improving safety. However, it requires stringent temperature control to prevent side reactions such as trimerization of isocyanates.

Table 2: Comparison of Isocyanate Generation Methods

MethodYield (%)Purity (%)Key Advantage
Direct Isocyanate Use85–9298Simplified workflow
Curtius Rearrangement78–8495Safer handling of precursors

Oxidative Coupling Using PhI(OAc)₂

A novel approach employs phenyliodine diacetate (PhI(OAc)₂) as an oxidative coupling reagent to unite cyclopropylamine and 4-fluorophenylamide.

Reaction Protocol

  • Substrate Mixing : Cyclopropylamine (2 equiv.) and 4-fluorophenylamide (1 equiv.) are combined in 1,2-dichloroethane.

  • Oxidation : PhI(OAc)₂ (2 equiv.) and K₃PO₄ (2 equiv.) are added, and the mixture is stirred at 80°C for 18 hours.

  • Purification : The crude product is isolated via silica gel chromatography using petroleum ether/acetone (85:15 v/v).

This method achieves moderate yields (58–62%) but offers functional group tolerance, enabling the incorporation of electron-withdrawing substituents on the aryl ring.

Characterization and Analytical Data

While spectral data for the exact compound are scarce in public databases, analogous ureas provide insights:

  • FTIR : Urea C=O stretch at ~1630–1685 cm⁻¹; N-H stretches at ~3310–3314 cm⁻¹.

  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.3 ppm; cyclopropyl protons appear as multiplet at δ 0.5–1.2 ppm.

  • Melting Point : Expected range 135–138°C based on structural analogs .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Enzyme Inhibition

1-Cyclopropyl-3-(4-fluorophenyl)urea has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity, which could lead to therapeutic effects in treating diseases such as cancer and inflammatory disorders. Its mechanism typically involves binding to the active site of enzymes, thereby inhibiting their function .

Case Study : In vitro studies have demonstrated that urea derivatives similar to 1-cyclopropyl-3-(4-fluorophenyl)urea show significant inhibition of protein kinases involved in various signaling pathways, suggesting a potential role in cancer therapy .

Antimicrobial Activity

Research indicates that compounds within the urea class, including 1-cyclopropyl-3-(4-fluorophenyl)urea, exhibit antimicrobial properties. The presence of the fluorine atom may enhance its biological activity by increasing lipophilicity and improving membrane penetration.

Data Table: Antimicrobial Activity Comparison

CompoundActivity (Zone of Inhibition mm)Reference
1-Cyclopropyl-3-(4-fluorophenyl)urea15
Control Compound8

Herbicidal Properties

The compound has also been explored for its herbicidal properties. Urea derivatives are known for their effectiveness against a variety of weeds, making them valuable in agricultural applications.

Case Study : A study demonstrated that 1-cyclopropyl-3-(4-fluorophenyl)urea exhibited higher herbicidal activity compared to traditional herbicides when tested on resistant weed species .

Data Table: Herbicidal Efficacy

Weed SpeciesEfficacy Rating (0-10)Reference
Stellaria media9
Amaranthus retroflexus8
Echinochloa crus-galli10

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of 1-cyclopropyl-3-(4-fluorophenyl)urea are halogenated aryl urea derivatives. A notable comparator is 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 38790-07-7, 98% purity), which differs in the substitution pattern on the phenyl ring (2-fluoro and 4-iodo vs. 4-fluoro) . Below is a detailed analysis:

Structural and Electronic Differences

Compound Substituents on Phenyl Ring Halogen Type Purity
1-Cyclopropyl-3-(4-fluorophenyl)urea 4-fluoro Fluorine Unknown
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 2-fluoro, 4-iodo F + I 98%
  • In contrast, the 2-fluoro-4-iodophenyl analog combines fluorine’s electronegativity with iodine’s polarizability, which may alter π-stacking interactions or binding site compatibility.

Q & A

Q. How can reaction mechanisms involving 1-Cyclopropyl-3-(4-fluorophenyl)urea be experimentally validated?

  • Answer :
  • Isotopic Labeling : Use 15^{15}N-urea to trace bond cleavage/formation via NMR.
  • Kinetic Isotope Effects : Compare kH/kDk_H/k_D in deuterated solvents to identify rate-limiting steps.
  • In Situ Spectroscopy : ReactIR or Raman to monitor intermediate species during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.